Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a 2-chlorophenylmethyl group, and a ketone functional group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the 2-Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2-chlorobenzyl halide under basic conditions.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in the compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-chlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activities.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies to understand the interactions between piperidine derivatives and biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s piperidine ring and 2-chlorophenylmethyl group may play key roles in binding to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular interactions involved.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-piperidone, and N-substituted piperidines share structural similarities with tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate.
Phenylmethyl Substituted Compounds: Compounds with phenylmethyl groups, such as benzyl chloride and benzyl alcohol, have similar substitution patterns.
Uniqueness:
Structural Features: The combination of a piperidine ring, a 2-chlorophenylmethyl group, and a tert-butyl ester group is unique and may confer distinct biological activities and chemical reactivity.
The compound’s unique structure makes it a valuable candidate for drug development and other scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZLLCBDFIWOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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